![molecular formula C19H18FN3O4 B2735211 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 954589-07-2](/img/structure/B2735211.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the urea group could participate in condensation reactions, while the benzo[d][1,3]dioxol-5-yl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the urea group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms and Compulsive Behavior
Research on orexin (OX) receptors and their antagonists has shown significant implications in modulating feeding, arousal, stress, and drug abuse. Compounds structurally related to the query have been evaluated for their role in binge eating (BE) models, indicating a major role of OX1R mechanisms in compulsive eating behaviors. This suggests potential applications in pharmacological treatments for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity
Studies on urea derivatives, including those with fluorophenyl groups, have shown antimicrobial properties. These compounds were synthesized and characterized, demonstrating good antimicrobial activity. This points to their potential application in developing new antimicrobial agents (Haranath et al., 2007).
Acetylcholinesterase Inhibition
Compounds with urea functionalities have been synthesized and assessed for antiacetylcholinesterase activity, indicating potential for treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
Central Nervous System Agents
Research into N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has identified compounds with anxiolytic and muscle-relaxant properties, suggesting their use as central nervous system agents. This research area explores the therapeutic potential for treating anxiety and muscle tension disorders (Rasmussen et al., 1978).
Anticancer and Enzyme Inhibition
Further studies on urea derivatives have explored their enzyme inhibition and anticancer activities. Certain urea compounds have shown potential in inhibiting cancer cell growth, indicating their relevance in cancer research and treatment development (Mustafa et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c20-13-1-3-14(4-2-13)22-19(25)21-9-12-7-18(24)23(10-12)15-5-6-16-17(8-15)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXJEWQGMUBPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)
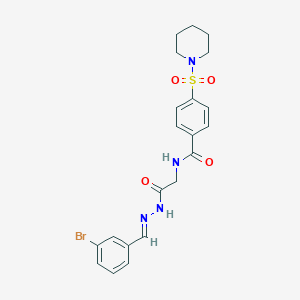
![9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735133.png)
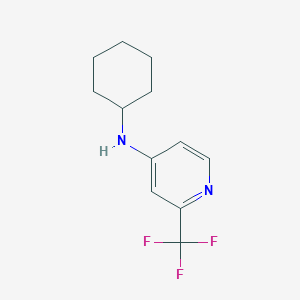
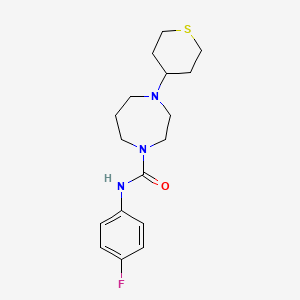
![Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate](/img/structure/B2735137.png)
![N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide](/img/structure/B2735138.png)
amino]acetamide](/img/structure/B2735139.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2735142.png)
![3-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735143.png)
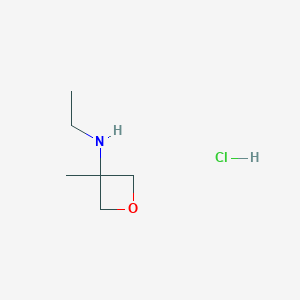
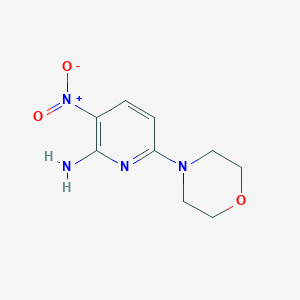
![1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2735150.png)
